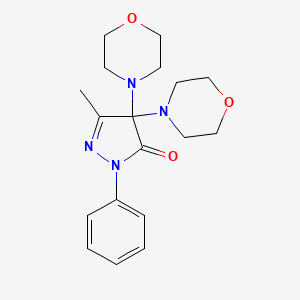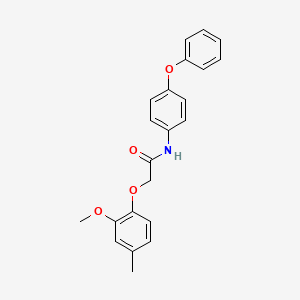![molecular formula C7H6ClN3O B11949946 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 58333-27-0](/img/structure/B11949946.png)
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the reaction of 2-hydrazinopyridine with chloroacetyl chloride to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired product . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization reactions: It can form fused ring systems through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Methylamine, ethylamine, thiols, and alcohols.
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl-amine .
Scientific Research Applications
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:
Medicinal chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Biological studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The inhibition occurs through binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives: These compounds are known for their anti-proliferative activities against cancer cell lines.
Uniqueness
2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific structural features, such as the chloromethyl group, which allows for diverse chemical modifications and the formation of various derivatives with potential biological activities.
Properties
CAS No. |
58333-27-0 |
|---|---|
Molecular Formula |
C7H6ClN3O |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-11-7(12)10-4-2-1-3-6(10)9-11/h1-4H,5H2 |
InChI Key |
XIDUXUGRIFIDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)




![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)






![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)

